3-甲基-3-苯基环戊酮

描述

The compound 3-Methyl-3-phenylcyclopentan-1-one is a cyclopentanone derivative, which is a class of compounds that have been studied for their various chemical properties and potential applications. Cyclopentanones are known for their presence in natural products and synthetic intermediates for pharmaceuticals and fragrances.

Synthesis Analysis

The synthesis of cyclopentanone derivatives can be achieved through various methods. For instance, a method for synthesizing 3-Methyl-2-cyclopenten-2-ol-1-one, a related compound, involves starting with diethyl glutarate and diethyl oxalate, proceeding through a Claisen condensation . Another approach for synthesizing cyclopentane derivatives with high stereocontrol involves the intramolecular carbolithiation of olefins . Additionally, a multicatalytic cascade sequence has been described for the asymmetric synthesis of functionalized cyclopentanones, using 1,3-dicarbonyls and alpha,beta-unsaturated aldehydes .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was characterized by these methods, revealing intermolecular hydrogen bonds and the cis configuration of substituents .

Chemical Reactions Analysis

Cyclopentanone derivatives can undergo various chemical reactions. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, demonstrating the reactivity of these compounds under oxidative conditions . The reactivity of cyclopentanone derivatives is also evident in the synthesis of poly(ether-azomethine)s, where a dialdehyde derived from cyclopentanone is reacted with different diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives can vary widely. For instance, the solubility, melting points, and spectral properties (IR and NMR) can differ significantly between compounds, as seen in the comparison between cyclic pentamers and chainlike pentanuclear oligomers derived from methylene-bridged phenylene units . The thermal stability of these compounds is also of interest, with some poly(ether-azomethine)s derived from cyclopentanone showing high thermal stability, with degradation temperatures ranging from 444-501°C .

科学研究应用

自由基阳离子中的光致电子转移

- 区域选择性重排:环戊烷-1,3-二基自由基阳离子在光致电子转移条件下显示出区域选择性重排为 3-甲基环戊烯。此过程违背热力学,并通过自由基阳离子中叔碳中心正电荷的定位得到合理化 (Adam et al., 1994).

抗炎化合物的合成

- 杂环化合物的合成:2-氨基-4-氯苯甲酸甲酯与乙酸酐反应后,生成具有显著抗炎活性的化合物,证明了这些化合物在制药应用中的潜力 (Osarodion, 2020).

储氢材料

- 储氢潜力:3-甲基-1,2-BN-环戊烷具有与 H2 储存应用相关的特性,例如低粘度、热稳定性和清洁的 H2 解吸,使其成为储能研究的候选材料 (Luo et al., 2013).

香料和调味剂成分的合成

- 咖啡香气和枫糖风味成分:3-甲基-2-环戊烯-2-醇-1-酮是咖啡香气和枫糖风味的关键成分,说明了其在食品和饮料工业中的重要性 (Ito et al., 1975).

有机化学研究中的应用

- 吡咯衍生物中的细胞毒活性:吡咯衍生物的合成和评估显示出其抗肿瘤活性,这与其环系的平面性有关。这表明该化合物与药学研究相关 (Murineddu et al., 2002).

晶态光致变色反应

- 可逆光致变色反应:某些全氟环戊烯衍生物,包括带有甲基取代基的衍生物,在单晶相中发生可逆光致变色反应,这在分子材料的研究中很重要 (Irie et al., 2000).

安全和危害

The compound has been associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

属性

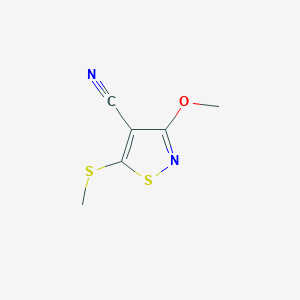

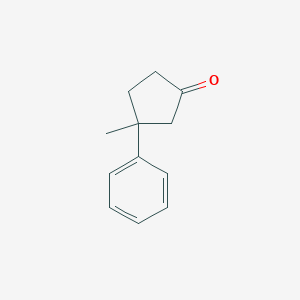

IUPAC Name |

3-methyl-3-phenylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOAWKBPBSKZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435237 | |

| Record name | 3-methyl-3-phenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenylcyclopentan-1-one | |

CAS RN |

53750-06-4 | |

| Record name | 3-methyl-3-phenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。